REACTION_CXSMILES
|
[CH:1]1([CH2:4][C:5]2([C:17]([O:19]C)=[O:18])[CH2:9][CH2:8][N:7]([C:10]([O:12][C:13]([CH3:16])([CH3:15])[CH3:14])=[O:11])[CH2:6]2)[CH2:3][CH2:2]1.[OH-].[K+]>CO.O>[C:13]([O:12][C:10]([N:7]1[CH2:8][CH2:9][C:5]([CH2:4][CH:1]2[CH2:2][CH2:3]2)([C:17]([OH:19])=[O:18])[CH2:6]1)=[O:11])([CH3:16])([CH3:14])[CH3:15] |f:1.2|
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Name
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1-t-Butyl 3-methyl 3-(cyclopropylmethyl)pyrrolidine-1,3-dicarboxylate
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Quantity
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1 g
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Type
|
reactant
|
Smiles
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C1(CC1)CC1(CN(CC1)C(=O)OC(C)(C)C)C(=O)OC
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Name
|
|
Quantity
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2 mL
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Type
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solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
The title compound was prepared
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was microwaved at 130° C. for 30 min
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Duration
|
30 min
|
Type
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CUSTOM
|
Details
|
The methanol was evaporated
|
Type
|
ADDITION
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Details
|
10 mL of 10% KHSO4 solution was added to the residue
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Type
|
EXTRACTION
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Details
|
The acid was extracted with EtOAc (2×20 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
The combined organic fractions were dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
evaporation of solvent
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)N1CC(CC1)(C(=O)O)CC1CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.98 g | |
YIELD: CALCULATEDPERCENTYIELD | 104% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |